(R)-1-(4-Bromophenyl)ethanamine hydrochloride
CAS No.: 64265-77-6
Cat. No.: VC1989287
Molecular Formula: C8H11BrClN
Molecular Weight: 236.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64265-77-6 |
|---|---|
| Molecular Formula | C8H11BrClN |
| Molecular Weight | 236.53 g/mol |
| IUPAC Name | (1R)-1-(4-bromophenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H10BrN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 |
| Standard InChI Key | BQCAANUXMMQVAY-FYZOBXCZSA-N |
| Isomeric SMILES | C[C@H](C1=CC=C(C=C1)Br)N.Cl |
| SMILES | CC(C1=CC=C(C=C1)Br)N.Cl |
| Canonical SMILES | CC(C1=CC=C(C=C1)Br)N.Cl |
Introduction
Chemical Identity and Physical Properties
(R)-1-(4-Bromophenyl)ethanamine hydrochloride is a chiral amine compound with the molecular formula C8H11BrClN and a molecular weight of 236.54 g/mol . This compound is the hydrochloride salt of (R)-1-(4-Bromophenyl)ethanamine, featuring a bromine atom at the para position of the phenyl ring. The compound exists as a white to yellow powder with a melting point range of 238°C to 245°C .
Chemical Identifiers
The compound is uniquely identified through various systematic naming conventions and identifier systems as detailed in Table 1.
Table 1: Chemical Identifiers of (R)-1-(4-Bromophenyl)ethanamine hydrochloride
| Identifier | Value |
|---|---|
| CAS Number | 64265-77-6 |
| Molecular Formula | C8H11BrClN |
| Molecular Weight | 236.54 g/mol |
| IUPAC Name | (1R)-1-(4-bromophenyl)ethanamine;hydrochloride |
| InChI Key | BQCAANUXMMQVAY-FYZOBXCZSA-N |
| PubChem CID | 2734642 |
| MDL Number | MFCD02259386 |
| European Community (EC) Number | 613-531-3 |
Physical and Chemical Properties
The physical and chemical characteristics of (R)-1-(4-Bromophenyl)ethanamine hydrochloride significantly influence its behavior in various applications and research contexts.
Table 2: Physical and Chemical Properties of (R)-1-(4-Bromophenyl)ethanamine hydrochloride
| Property | Value |
|---|---|
| Physical Form | Powder |
| Color | White to Yellow |
| Melting Point | 238°C to 245°C |
| Solubility | Soluble in water; miscible with alcohols |
| Percent Purity | 97% (typically available) |
| Enantiomeric Excess (ee) | 99.0% minimum (HPLC) |
| Assay Percent Range | 96% minimum (HPLC) |
Structure and Stereochemistry
Molecular Structure
The molecular structure of (R)-1-(4-Bromophenyl)ethanamine hydrochloride features a central carbon atom (the alpha carbon) bonded to four different substituents: a methyl group, an amino group (protonated in the hydrochloride form), a hydrogen atom, and a 4-bromophenyl group . This arrangement creates a chiral center at the alpha carbon, resulting in the compound's optical activity.
The bromine atom at the para position of the phenyl ring introduces specific electronic effects that influence the compound's reactivity and applications in synthesis. The crystalline hydrochloride salt formation enhances stability and improves solubility in polar solvents compared to the free base form .
Stereochemical Significance
The (R) designation in the compound name indicates the specific three-dimensional configuration at the chiral center according to the Cahn-Ingold-Prelog priority rules. This stereochemical configuration is critical for the compound's biological and chemical activities, as the enantiomeric forms ((R) and (S)) can exhibit significantly different properties in chiral environments, particularly in biological systems .
The high enantiomeric excess (99+% ee) typically found in commercial samples indicates exceptional stereochemical purity, which is essential for applications in asymmetric synthesis and pharmaceutical research where stereochemical purity directly impacts efficacy and safety .
Synthesis and Preparation Methods
Synthetic Routes
While the search results don't provide detailed synthetic routes specifically for (R)-1-(4-Bromophenyl)ethanamine hydrochloride, general principles of chiral amine synthesis can be applied. The synthesis typically involves either resolution of racemic mixtures or asymmetric synthesis approaches.
One potential synthetic route may involve bromination of a suitable phenylethylamine derivative followed by resolution of the resulting racemic mixture using chiral acids or chromatographic techniques. Alternatively, asymmetric reduction of the corresponding ketone (4-bromoacetophenone) using chiral catalysts could provide a more direct route to the desired enantiomer.
Industrial Production
At industrial scale, this compound is typically produced with high enantiomeric purity (99+% ee) as determined by HPLC analysis . The industrial synthesis likely employs specialized equipment and conditions to ensure stereochemical control and efficient production of the desired enantiomer. The final product undergoes rigorous quality control testing, including infrared spectroscopy to confirm its authentic structure .
Applications in Research and Industry
Applications in Organic Synthesis
(R)-1-(4-Bromophenyl)ethanamine hydrochloride serves as a valuable chiral building block in organic synthesis. Its high enantiomeric purity makes it particularly useful in asymmetric synthesis where stereochemical control is essential. The compound can function as:
-
A chiral auxiliary to induce stereoselectivity in various reactions
-
A starting material for the synthesis of more complex chiral molecules
-
A resolving agent for racemic mixtures of carboxylic acids
Pharmaceutical Research Applications
| Hazard Category | GHS Classification |
|---|---|
| Signal Word | Warning |
| Serious eye damage/eye irritation | Category 2 |
| Skin corrosion/irritation | Category 2 |
| Specific target organ toxicity | Category 3 |
Hazard and Precautionary Statements
The following hazard and precautionary statements apply to (R)-1-(4-Bromophenyl)ethanamine hydrochloride:
Hazard Statements:
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
-
H315: Causes skin irritation
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapours/spray
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
-
P302+P352: IF ON SKIN: Wash with plenty of water
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Comparison with Related Compounds
Structural Analogs
(R)-1-(4-Bromophenyl)ethanamine hydrochloride is structurally related to several compounds that differ in the position of the bromine atom or the stereochemistry at the chiral center.
Table 4: Comparison with Structural Analogs
| Compound | CAS Number | Key Differences | Potential Impact on Properties |
|---|---|---|---|
| (S)-1-(4-Bromophenyl)ethanamine hydrochloride | Not provided in search results | Opposite stereochemistry at the chiral center | Different biological activity, opposite optical rotation |
| (R)-1-(3-Bromophenyl)ethanamine hydrochloride | 1167414-91-6 | Bromine at meta position instead of para | Different electronic distribution, potentially altered reactivity |
| (R)-1-(2-Bromophenyl)ethanamine hydrochloride | 1187931-17-4 | Bromine at ortho position instead of para | Steric hindrance effects, potentially different conformation |
Functional Analogs
The compound is also related to other primary amine hydrochlorides that share similar functional group properties but differ in structure. Simple aliphatic amines like ethylamine share the primary amine functionality but lack the aromatic ring and stereogenic center .
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